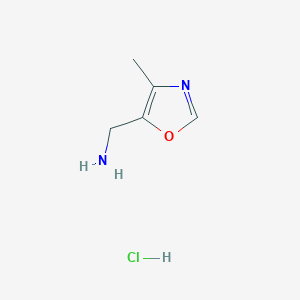

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride

Description

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a methyl group at the 4-position and a methanamine moiety at the 5-position, forming a hydrochloride salt. Its molecular formula is C₅H₈ClN₂O, with a molecular weight of 147.54 g/mol . The compound is structurally characterized by:

- A five-membered oxazole ring (O and N heteroatoms).

- A methyl substituent at the 4-position, enhancing lipophilicity.

- A primary amine group at the 5-position, protonated as a hydrochloride salt for improved solubility.

Propriétés

IUPAC Name |

(4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGJULCJIJFJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route 1: Cyclization of Hydrazide Precursors

A common strategy involves cyclizing hydrazide intermediates with phosphorus oxychloride (POCl₃) to form the oxazole ring. For example:

- Step 1 : React 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide with POCl₃ at 80°C for 4–5 hours to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide.

- Step 2 : Introduce the aminomethyl group via reductive amination or alkylation. For instance, 5-dimethylaminomethyl-4-methyloxazole is reacted with methylamine hydrochloride in N,N-dimethylformamide (DMF) at −10°C to form the methanamine derivative.

- Step 3 : Convert the free amine to the hydrochloride salt using hydrochloric acid in acetone or ethanol.

Route 2: Direct Functionalization of Oxazole Derivatives

Pre-formed oxazole cores are functionalized via nucleophilic substitution or coupling reactions:

- Example : 5-Methyl-2-phenyl-1,3-oxazol-4-ylmethylamine is synthesized by reacting 4-chloromethyl-5-methyl-2-phenyloxazole with ammonium chloride in acetonitrile, followed by HCl salt formation.

Route 3: Condensation Reactions

Triethyl orthoacetate and hydrazine monohydrate are used to form oxadiazole intermediates, which are further modified to oxazole derivatives.

Key Reaction Conditions and Catalysts

| Parameter | Details | Source |

|---|---|---|

| Cyclization Agent | Phosphorus oxychloride (POCl₃) at 80°C | |

| Coupling Reagents | EDCI/HOBt with N-methylmorpholine (NMM) in DMF or acetonitrile | |

| Salt Formation | HCl gas or 4 M HCl in dioxane/EtOAc | |

| Solvents | DMF, acetonitrile, ethyl acetate | |

| Yield Optimization | 35–66% for cyclization steps; 30–59% for coupling steps |

Physicochemical and Spectral Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₄H₇ClN₂O | |

| Molecular Weight | 134.56 g/mol | |

| IR Peaks | 1765 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N), 1530 cm⁻¹ (N–H bend) | |

| Melting Point | 196–199°C (decomposes) | |

| Spectral Confirmation | ¹H-NMR (DMSO-d₆): δ 2.24 (3H, s, CH₃), 3.53 (2H, s, CH₂NH₂) |

Applications and Antimicrobial Activity

While direct antimicrobial data for this compound are limited, structurally related oxazole derivatives exhibit:

- Antibacterial Activity : MIC values of 0.025–3.1 µg/mL against Escherichia coli and Staphylococcus aureus.

- Carbonic Anhydrase Inhibition : Selectivity for tumor-associated isoforms (e.g., CA IX/XII).

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Applications De Recherche Scientifique

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mécanisme D'action

The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key parameters of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride with analogs:

Key Observations :

- Heterocycle Variations : Isoxazoles (O and N adjacent) vs. oxadiazoles (two N atoms) alter electronic properties and hydrogen-bonding capacity.

Activité Biologique

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its oxazole ring, which contributes to its unique reactivity and biological properties. The molecular formula is C6H8ClN3O, and it is typically synthesized through the reaction of (4-Methyl-1,3-oxazol-5-yl)methanol with an amine source under acidic conditions to form the hydrochloride salt.

Antimicrobial Activity

Research indicates that (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, it was found to have moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anticancer Activity

In vitro studies have demonstrated that (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by increasing p53 expression levels and caspase-3 cleavage . This suggests a potential mechanism for its anticancer effects, highlighting its role in modulating apoptotic pathways.

The biological activity of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is believed to involve its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors, thereby modulating their activity.

- Cell Signaling Pathways : It influences critical signaling pathways involved in cell growth and apoptosis, which is essential for its anticancer properties .

- Oxidative Stress : By affecting oxidative stress levels within cells, it may enhance the efficacy of other therapeutic agents.

Case Studies

Several studies have explored the efficacy of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride in different contexts:

- Antimicrobial Efficacy : A comprehensive evaluation of synthesized oxazole derivatives showed that this compound exhibited significant antibacterial activity compared to other derivatives tested .

- Cancer Cell Line Studies : In experiments with MCF-7 cells, the compound's ability to induce apoptosis was linked to its capacity to upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins .

Comparative Analysis

When compared to similar compounds such as (5-Methyl-1,3-oxazol-4-yl)methanamine hydrochloride and (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride shows unique properties due to its specific substitution pattern on the oxazole ring .

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (4-Methyl-1,3-oxazol-5-yl)methanamine HCl | Moderate | Significant |

| (5-Methyl-1,3-oxazol-4-yl)methanamine HCl | Low | Moderate |

| (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine HCl | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with appropriate carbonyl derivatives. Key parameters include temperature (60–100°C), pH control (neutral to mildly acidic), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while nuclear magnetic resonance (NMR) spectroscopy confirms final product purity . For optimization, fractional factorial designs can identify critical variables (e.g., solvent polarity, catalyst loading) to maximize yield (>80%) and minimize byproducts.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation :

- 1H/13C NMR : Peaks at δ 2.1–2.3 ppm (methyl group on oxazole) and δ 7.8–8.1 ppm (oxazole protons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 176.64 (M+H)+ .

- Elemental Analysis : Carbon (C) and nitrogen (N) content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (classified as respiratory irritant ).

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking and QSAR models predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT2A). Prepare the ligand by optimizing protonation states (pH 7.4) and generating 3D conformers. Dock against crystal structures (PDB: 6WGT) with a grid box covering the orthosteric site .

- QSAR : Employ partial least squares (PLS) regression on descriptors (e.g., logP, polar surface area) to predict IC50 values for antimicrobial activity. Validate models with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies are effective for resolving crystal structures using X-ray crystallography?

- Methodological Answer :

- Crystallization : Vapor diffusion with acetonitrile/water (3:1) at 20°C yields needle-shaped crystals.

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to achieve resolution <1.0 Å.

- Refinement : SHELXL for iterative model building. Key steps:

- R-factor : Reduce to <0.05 via anisotropic displacement parameters.

- Validation : Check with Rfree (Δ < 5% from R-factor) .

Q. How does structural modification of the oxazole ring influence bioactivity?

- Methodological Answer :

- Comparative SAR Table :

| Substituent | Biological Activity (IC50) | Target |

|---|---|---|

| 4-Methyl (this compound) | 12 µM | 5-HT2A receptor |

| 2-Ethyl-4-methyl | 8 µM | MAO-B enzyme |

| 5-Fluorophenyl | 5 µM | Antimicrobial |

- Key Insight : Methyl groups enhance lipophilicity (logP ~1.2), improving blood-brain barrier penetration, while fluorination increases electronegativity for target specificity .

Q. What in vitro assays are suitable for evaluating neuropharmacological potential?

- Methodological Answer :

- Radioligand Binding : Screen against 5-HT2A receptors using [³H]Ketanserin. Calculate Ki values via Cheng-Prusoff equation .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing dopamine D2 receptors .

- Cytotoxicity : MTT assay on SH-SY5Y cells (IC50 > 50 µM indicates low toxicity) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.